Researchers seeking oxygen-free erbium doping for 1.54 µm photoluminescence often face oxide contamination from standard precursors, quenching emission. Tris(cyclopentadienyl)erbium (Er(Cp)3) provides the solution:
Tris(cyclopentadienyl)erbium (CAS 39330-74-0) is a high-purity organolanthanide complex primarily procured as a solid-source volatile precursor for Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) [1]. It is a standard dopant source for introducing erbium into semiconductor matrices (such as GaAs, GaN, and silicon) to achieve characteristic 1.54 µm photoluminescence for telecommunications and silicon photonics [2]. Featuring a high melting point (285°C) and a reliable sublimation profile (150–200°C under vacuum), Er(Cp)3 offers an oxygen-free coordination environment, making it a critical baseline material for oxygen-sensitive epitaxial growth processes where beta-diketonate or hydrated inorganic alternatives would cause detrimental oxygen incorporation [1].
Substituting Er(Cp)3 with generic inorganic erbium salts (e.g., ErCl3) fails in vapor phase epitaxy due to their negligible vapor pressures at standard MOCVD temperatures, preventing efficient mass transport [1]. Conversely, while beta-diketonate precursors like Er(thd)3 or Er(acac)3 offer excellent volatility, they contain structural oxygen. In group III-V semiconductors or silicon matrices, this oxygen co-deposits with erbium, creating deep-level traps, altering the erbium coordination environment, and quenching the desired 1.54 µm emission [2]. Alkyl-substituted analogs like Er(MeCp)3 offer lower melting points designed for liquid injection systems but exhibit different vapor pressure curves and thermal decomposition kinetics, requiring complete process recalibration and hardware changes if substituted for the solid-source Er(Cp)3 [3].
Er(Cp)3 features a pure hydrocarbon ligand sphere, providing an oxygen-free erbium source. In contrast, standard volatile alternatives like Er(thd)3 contain six oxygen atoms per molecule, which inevitably leads to oxygen co-deposition during the MOCVD of non-oxide semiconductors [1].
| Evidence Dimension | Precursor structural oxygen content |
| Target Compound Data | 0% structural oxygen |
| Comparator Or Baseline | Er(thd)3 (contains 6 oxygen atoms per molecule) |
| Quantified Difference | Complete elimination of precursor-derived oxygen co-deposition |
| Conditions | MOCVD growth of Er-doped GaAs or GaN |
Eliminating structural oxygen prevents the formation of oxygen-induced deep traps and unwanted oxide phases in non-oxide semiconductor matrices, preserving the optical quality of the epitaxial layer.
For vapor-phase deposition, precursor volatility is paramount. Er(Cp)3 sublimes efficiently at 150–200°C under vacuum (e.g., 0.01 Torr), whereas standard inorganic salts like ErCl3 possess negligible vapor pressure below 800°C, rendering them useless for standard bubbler-based MOCVD [1].
| Evidence Dimension | Sublimation temperature for vapor transport |
| Target Compound Data | Sublimes at 150–200°C (at ~0.01 Torr) |
| Comparator Or Baseline | ErCl3 (negligible vapor pressure below 800°C) |
| Quantified Difference | >600°C reduction in required source temperature for equivalent vapor phase transport |
| Conditions | Solid-source bubbler in low-pressure MOCVD/ALD systems |
Enables standard heated bubbler integration without requiring ultra-high-temperature delivery lines that would degrade other co-reactants or reactor components.
While alkyl-substituted analogs like Er(MeCp)3 are designed to melt at lower temperatures for liquid injection, Er(Cp)3 maintains its solid state up to 285°C, subliming directly from the solid phase during standard operation (150–200°C). This prevents the precursor from melting and pooling, which can alter surface area and vapor flux[1].
| Evidence Dimension | Phase state at standard delivery temperature (150-200°C) |
| Target Compound Data | Remains solid (mp 285°C) |
| Comparator Or Baseline | Er(MeCp)3 (melts below standard sublimation temperatures) |
| Quantified Difference | Maintains constant solid particulate morphology rather than transitioning to a liquid melt |
| Conditions | Precursor bubbler heating under inert carrier gas flow |
Buyers utilizing standard solid-source bubblers require a precursor that will not melt and pool, which can drastically alter the exposed surface area and cause unstable vapor flux during long deposition runs.
Er(Cp)3 is the optimal choice for introducing erbium into III-V matrices where oxygen contamination must be strictly avoided. Its oxygen-free ligand sphere ensures that the erbium centers are incorporated without forming parasitic oxide clusters, which is critical for achieving sharp, high-intensity 1.54 µm photoluminescence for optoelectronic devices [1].
For the integration of light-emitting elements directly onto silicon chips, Er(Cp)3 provides a volatile, carbon-based erbium source compatible with standard silicon CVD processes. It allows for the precise tuning of erbium concentration necessary for 1.54 µm emission in silicon-based waveguides and amplifiers [2].
Er(Cp)3 serves as a reliable solid precursor for Atomic Layer Deposition when paired with appropriate co-reactants (such as ozone or water for oxides, or ammonia for nitrides). Its distinct sublimation window (150–200°C) and self-limiting surface reaction kinetics make it suitable for depositing highly uniform, conformal erbium-doped layers in advanced microelectronics[1].
Flammable